

spectroscopic data of 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

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Compound of Interest

Compound Name: 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

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Technical Guide: 6-Hydroxy-1-(p-tolyl)hexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Hydroxy-1-(p-tolyl)hexane-1,3-dione is a dicarbonyl compound featuring a tolyl group and a terminal hydroxyl group. Its structure suggests potential for use as a building block in the synthesis of more complex molecules, including heterocyclic compounds and potential biologically active agents. This guide provides a summary of its known properties and a proposed methodology for its synthesis and characterization. Due to the limited availability of experimental spectroscopic data in public databases, this guide also includes predicted spectroscopic information to aid researchers in its identification and study.

Compound Properties

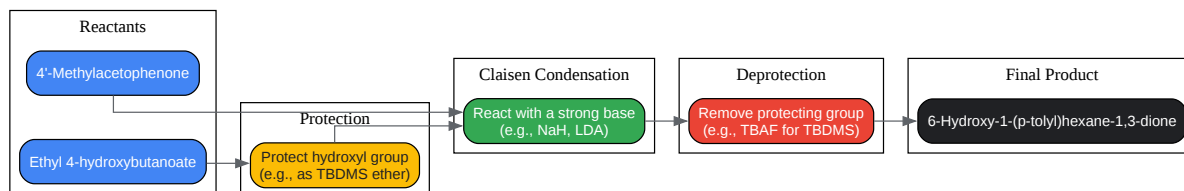
Basic chemical properties for **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione** are summarized below.

Property	Value	Source
IUPAC Name	6-hydroxy-1-(4-methylphenyl)hexane-1,3-dione	PubChem
CAS Number	69745-21-7	PubChem
Molecular Formula	C ₁₃ H ₁₆ O ₃	PubChem
Molecular Weight	220.26 g/mol	PubChem
Canonical SMILES	CC1=CC=C(C(=C1)C(=O)CC(=O)CCCCO	PubChem

Proposed Synthesis and Experimental Protocol

A plausible synthetic route to **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione** is the Claisen condensation between an appropriate ester and a ketone. A potential disconnection suggests the reaction of 4'-methylacetophenone with a protected 4-hydroxybutanoic acid ester, followed by deprotection.

Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione**.

General Experimental Protocol (Hypothetical)

- **Protection of Ethyl 4-hydroxybutanoate:** To a solution of ethyl 4-hydroxybutanoate in anhydrous dichloromethane (DCM) is added a suitable protecting group reagent (e.g., tert-butyldimethylsilyl chloride) and a base (e.g., imidazole). The reaction is stirred at room temperature until complete, as monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the protected ester.
- **Claisen Condensation:** To a suspension of a strong base (e.g., sodium hydride) in an anhydrous solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere, a solution of 4'-methylacetophenone in THF is added dropwise at 0 °C. The mixture is stirred for a short period, after which the protected ethyl 4-hydroxybutanoate is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched by the addition of a saturated aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.
- **Deprotection:** The crude product from the previous step is dissolved in a suitable solvent (e.g., THF), and a deprotecting agent (e.g., tetrabutylammonium fluoride for a TBDMS group) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione**.

Predicted Spectroscopic Data

The following spectroscopic data has been predicted using computational models and is intended to be a guide for researchers.

¹H NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.8	d	2H	Aromatic C-H (ortho to C=O)
~7.3	d	2H	Aromatic C-H (meta to C=O)
~6.2	s	1H	Enol C-H
~3.7	t	2H	-CH ₂ -OH
~2.8	t	2H	-C(=O)-CH ₂ -
~2.4	s	3H	Ar-CH ₃
~2.0	quintet	2H	-CH ₂ -CH ₂ -CH ₂ -
~1.7	br s	1H	-OH

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (ppm)	Assignment
~195	C=O (ketone)
~185	C=O (enol)
~144	Aromatic C-CH ₃
~134	Aromatic C-C=O
~129	Aromatic C-H
~128	Aromatic C-H
~100	Enol C-H
~62	-CH ₂ -OH
~45	-C(=O)-CH ₂ -
~30	-CH ₂ -CH ₂ -CH ₂ -
~21	Ar-CH ₃

Expected Infrared (IR) Spectroscopy Features

- O-H stretch: A broad absorption band in the region of 3500-3200 cm^{-1} corresponding to the hydroxyl group.
- C-H stretch (aromatic): Peaks above 3000 cm^{-1} .
- C-H stretch (aliphatic): Peaks below 3000 cm^{-1} .
- C=O stretch: Strong absorption bands in the region of 1750-1650 cm^{-1} , characteristic of the dicarbonyl system. The presence of enolization may lead to a broadening and shifting of these bands.
- C=C stretch (aromatic and enol): Peaks in the region of 1600-1450 cm^{-1} .

Expected Mass Spectrometry Features

- Molecular Ion (M^+): A peak corresponding to the molecular weight of the compound ($m/z = 220.11$).
- Fragmentation Patterns: Expect to see fragmentation patterns corresponding to the loss of water ($\text{M}-18$), the tolyl group ($\text{M}-91$), and other characteristic fragments resulting from the cleavage of the diketone and alkyl chain.

Signaling Pathways

There is currently no available information in the scientific literature to associate **6-Hydroxy-1-(p-tolyl)hexane-1,3-dione** with any specific biological signaling pathways.

Disclaimer: The spectroscopic data and experimental protocols presented in this guide are based on predictions and established chemical principles. Experimental verification is required for confirmation.

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